molecular formula C13H16BrNO5 B13540754 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid

Cat. No.: B13540754
M. Wt: 346.17 g/mol
InChI Key: YFGDVBAXJXCCJL-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid ( 2059987-89-0) is a chemical compound with the molecular formula C13H16BrNO5 and a molecular weight of 346.17 g/mol . This molecule features a benzoic acid core substituted with a bromo group, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is a cornerstone in synthetic and medicinal chemistry, widely used to protect amines during multi-step organic synthesis . This protection is crucial for constructing complex molecules, such as peptides and other bioactive compounds, where selective reactions are required. As a building block, this compound may be of significant value in pharmaceutical research, particularly in the synthesis of novel drug candidates or in the development of chemical probes for studying biological systems. The presence of the bromo atom offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are instrumental in creating molecular diversity. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)

InChI Key

YFGDVBAXJXCCJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The initial substrate is typically 2-methoxybenzoic acid , which provides the aromatic backbone with the methoxy substituent at the 4-position.

Bromination at the 5-Position

Reaction Pathways and Mechanistic Insights

Step Reaction Type Reagents Mechanism Purpose
Bromination Electrophilic Aromatic Substitution Br₂ or NBS Aromatic ring attack by electrophile, regioselectivity influenced by existing substituents Selective bromination at 5-position
Boc Protection Nucleophilic Acyl Substitution Boc₂O Nucleophilic attack of amino group on Boc₂O, forming carbamate Protects amino group during subsequent reactions
Methylation Nucleophilic Substitution MeI Nucleophilic attack of phenolic oxygen on methyl iodide Introduces methoxy group

Note: The order of steps can vary depending on specific synthetic strategies, but the outlined sequence ensures regioselectivity and functional group compatibility.

Data Validation and Characterization

Technique Purpose Typical Data Reference
¹H NMR Structural confirmation Boc tert-butyl signal (~1.4 ppm), aromatic protons, methoxy (~3.8 ppm)
HPLC Purity assessment Purity >95%
Mass Spectrometry Molecular weight confirmation m/z consistent with C₁₃H₁₆BrNO₅
Infrared Spectroscopy Functional groups Carbonyl (~1700 cm⁻¹), aromatic C-H, N–H

Summary of Preparation Methods

Methodology Aspect Details
Reaction Conditions Mild to moderate temperatures (0°C–100°C), inert atmospheres (N₂) for sensitive steps
Purification Recrystallization, chromatography (silica gel)
Reaction Monitoring TLC, HPLC, NMR
Yield Optimization Use of excess reagents, controlled addition, purification techniques

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions that exploit its functional groups:

Esterification

  • Mechanism : The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., HCl) to form esters.

  • Example : Conversion to methyl ester for improved solubility or stability.

Nucleophilic Substitution

  • Mechanism : The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) via SNAr mechanisms.

  • Example : Replacement of bromine with heterocyclic groups (e.g., pyridine) using coupling agents like Pd(0) .

Deprotection of Boc Group

  • Mechanism : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the Boc group, releasing the free amine.

  • Example : Formation of 5-amino-4-methoxybenzoic acid after deprotection.

Reaction Conditions and Reagents

The reactivity of the compound is influenced by solvent choice and reaction conditions:

Reaction Type Reagents Solvent Temperature
EsterificationMeOH, HClDichloromethane0°C–50°C
Nucleophilic SubstitutionNa₂S, THFDMF80°C–100°C
Boc DeprotectionHCl (4M)Dioxane/water40°C–60°C

Mechanistic Insights

  • Boc Group Stability : The tert-butoxycarbonyl group is stable under basic conditions but rapidly deprotects under acidic conditions, facilitating controlled amine release.

  • Bromine Reactivity : The bromine substituent enables regioselective substitution, particularly in aromatic systems, due to its electron-withdrawing nature .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of benzylisothioureas, which are potent divalent metal transporter 1 (DMT1) inhibitors .

Biology: The compound is used in biological research to study the effects of various substitutions on the benzene ring and their impact on biological activity. It serves as a building block for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used to develop new pharmaceutical agents. Its derivatives have shown potential in various therapeutic areas, including anti-inflammatory and anticancer research .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The bromine atom and methoxy group also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogous benzoic acid derivatives:

Compound Name Substituents (positions) Molecular Formula Molecular Weight Key Features/Applications Reference
5-Bromo-2-[(tert-Boc)amino]-4-methoxybenzoic acid 2-Boc-NH, 4-OMe, 5-Br C₁₂H₁₄BrNO₄ 316.15 Boc protection enhances stability; used in peptide synthesis.
5-Bromo-4-chloro-2-methoxybenzoic acid 2-OMe, 4-Cl, 5-Br C₈H₆BrClO₃ 265.49 Chloro substituent increases electrophilicity; synthesis yields a 9:1 mixture due to competing debromination.
4-Amino-5-bromobenzoic acid 4-NH₂, 5-Br C₇H₆BrNO₂ 216.03 Unprotected amine allows direct functionalization; studied via DFT for tautomeric behavior.
5-Bromo-2-methoxy-4-methylbenzoic acid 2-OMe, 4-Me, 5-Br C₉H₉BrO₃ 245.07 Methyl group increases lipophilicity; lacks Boc protection.
2-Amino-5-bromo-4-methoxybenzoic acid 2-NH₂, 4-OMe, 5-Br C₈H₈BrNO₃ 246.06 Free amino group enables conjugation but requires careful handling.
5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid Complex substitutions with thioamide and Cl C₁₇H₁₄BrClN₂O₄S 457.73 Thioamide group introduces hydrogen bonding potential; used in specialized coupling reactions.

Key Comparative Analysis

Electronic and Steric Effects
  • Boc Protection: The Boc group in the target compound shields the amine, reducing nucleophilicity and preventing undesired reactions (e.g., oxidation or acylation). This contrasts with compounds like 4-amino-5-bromobenzoic acid (unprotected amine) and 2-amino-5-bromo-4-methoxybenzoic acid, which require additional protection steps .
  • Substituent Position : Bromine at position 5 (target compound) vs. position 3 (e.g., 3-bromo-5-hydroxy-4-methoxybenzoic acid ) alters electronic distribution, directing electrophilic substitution to specific positions .
Solubility and Reactivity
  • Lipophilicity : The Boc group and methoxy substituent in the target compound enhance solubility in organic solvents compared to 5-bromo-2-butoxybenzoic acid (longer alkoxy chain) or methylated analogs like 5-bromo-2-methoxy-4-methylbenzoic acid .
  • Reactivity : Bromine at position 5 facilitates Suzuki-Miyaura cross-coupling, whereas chloro substituents (e.g., 5-bromo-4-chloro-2-methoxybenzoic acid ) may undergo nucleophilic displacement .

Biological Activity

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid (CAS Number: 306937-20-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄BrNO₄
  • Molecular Weight : 316.15 g/mol
  • Structural Features : The compound features a bromine atom and a tert-butoxycarbonyl (Boc) group, which are significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various mechanisms, including enzyme inhibition, receptor modulation, and potential anticancer properties.

1. Enzyme Inhibition

Recent studies have shown that compounds with similar structures can act as inhibitors for various enzymes. For instance:

  • Protease Inhibition : Compounds structurally related to this compound have demonstrated inhibitory effects on serine proteases, which are crucial in numerous physiological processes .

2. Anticancer Activity

Research has indicated that benzoic acid derivatives exhibit anticancer properties through multiple pathways:

  • Cell Cycle Arrest : Certain derivatives induce G1 phase arrest in cancer cell lines, leading to apoptosis .
  • Targeting Tumor Microenvironment : The compound may modulate the tumor microenvironment by influencing inflammatory pathways.

Case Studies

Several studies have investigated the biological effects of related compounds:

Case Study 1: Enzyme Profiling

A comprehensive profiling of over 900 chemicals revealed that certain benzoic acid derivatives exhibit selective inhibition against specific enzymes involved in cancer progression. The findings suggest that modifications at the aromatic ring can enhance selectivity and potency .

Case Study 2: Antitumor Activity Assessment

In vitro studies on similar compounds showed promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests that structural modifications, including bromination and Boc protection, could enhance therapeutic efficacy .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
Enzyme InhibitionSerine protease inhibition
Anticancer ActivityInduces apoptosis
Cell Cycle ArrestG1 phase arrest

Q & A

Q. Q1. What are the critical steps in synthesizing 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid, and how are intermediates validated?

A1. The synthesis typically involves:

  • Nitration : Introduction of a nitro group to the aromatic ring under mixed acid conditions (e.g., H₂SO₄/HNO₃) .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) to convert nitro to amino groups .
  • Bromination : Electrophilic bromination using Br₂ or NBS, leveraging the directing effects of methoxy and amino groups .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amino group .

Intermediates are characterized via:

  • 1H NMR : To confirm regiochemistry and functional group integrity (e.g., Boc group at δ ~1.4 ppm) .
  • HPLC : To monitor reaction progress and purity (>95% by area normalization) .

Advanced Synthesis Optimization

Q. Q2. How can bromination regioselectivity be controlled in the presence of competing methoxy and Boc-protected amino groups?

A2. The methoxy group (strong o/p-director) and Boc-protected amino group (weak m-director due to steric/electronic effects) compete. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor methoxy-directed bromination at the para position relative to the methoxy group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .
  • Catalytic Additives : Lewis acids like FeBr₃ can modulate reactivity, favoring bromination at the 5-position .

Basic Analytical Challenges

Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?

A3.

  • 1H/13C NMR :
    • Boc tert-butyl signals at δ 1.4 ppm (9H) and carbonyl at ~155 ppm .
    • Aromatic protons split by substituents (e.g., methoxy at δ ~3.8 ppm; bromine-induced deshielding) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matching the expected m/z (e.g., calculated for C₁₃H₁₅BrN₂O₅: 383.02) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .

Advanced Mechanistic & Stability Concerns

Q. Q4. What side reactions occur during Boc deprotection, and how are they mitigated?

A4.

  • Acid Sensitivity : Boc removal with TFA or HCl/dioxane can protonate the carboxylic acid, leading to esterification or decarboxylation.
    • Mitigation : Use milder conditions (e.g., 4M HCl in dioxane at 0°C) and monitor via TLC .
  • Steric Hindrance : Bulky Boc groups slow deprotection. Microwave-assisted heating (50–60°C) accelerates cleavage without side products .

Application in Heterocyclic Synthesis

Q. Q5. How is this compound utilized in synthesizing bioactive heterocycles?

A5.

  • Triazolothiadiazines : The carboxylic acid moiety undergoes condensation with thiosemicarbazides to form triazolothiadiazine cores, which exhibit antimicrobial activity .
  • Peptide Coupling : Activated as a mixed carbonate (e.g., using EDC/HOBt) to introduce the benzoic acid scaffold into peptidomimetics .

Stability & Purification

Q. Q6. What are the stability concerns during storage, and what purification methods are recommended?

A6.

  • Stability :
    • Light Sensitivity : Store in amber vials at -20°C to prevent debromination .
    • Hydrolysis : Avoid aqueous bases (Boc group labile above pH 9) .
  • Purification :
    • Column Chromatography : Silica gel with EtOAc/hexane (3:7) for intermediate isolation .
    • Recrystallization : From ethanol/water (7:3) to achieve >99% purity .

Contradictions in Literature

Q. Q7. How do reported bromination methods vary, and which conditions are most reliable?

A7. Discrepancies arise in brominating agents:

  • NBS vs. Br₂ : NBS in CCl₄ provides better regiocontrol for electron-rich aromatics, while Br₂/H₂SO₄ may over-brominate .
  • Directing Group Hierarchy : Methoxy dominates over Boc-protected amino groups in polar solvents (e.g., DCM), but reversed in non-polar media (e.g., toluene) .

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